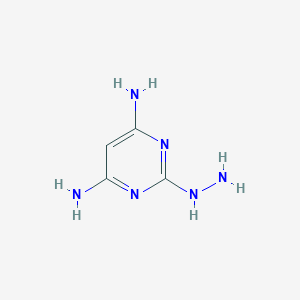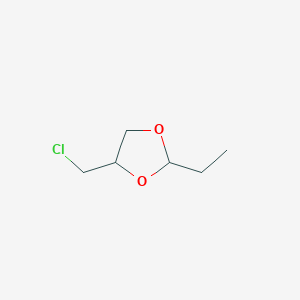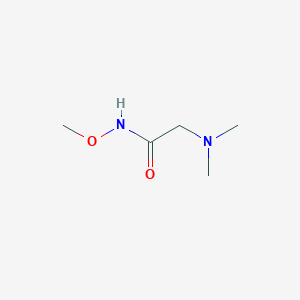
2-(Dimethylamino)-N-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N-methoxyacetamide, also known as DMAA, is a synthetic compound that has gained significant attention in the field of scientific research. DMAA has been found to exhibit promising biochemical and physiological effects, making it an ideal candidate for various laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide is not fully understood. However, studies have suggested that 2-(Dimethylamino)-N-methoxyacetamide may act by inhibiting the activity of enzymes involved in cancer cell growth and viral replication. 2-(Dimethylamino)-N-methoxyacetamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has been found to inhibit the activity of the RNA-dependent RNA polymerase, which is essential for viral replication.
Effets Biochimiques Et Physiologiques
2-(Dimethylamino)-N-methoxyacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. 2-(Dimethylamino)-N-methoxyacetamide has also been found to increase the production of reactive oxygen species, which can induce oxidative stress in cancer cells and promote cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)-N-methoxyacetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-(Dimethylamino)-N-methoxyacetamide is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, 2-(Dimethylamino)-N-methoxyacetamide has some limitations. It is a synthetic compound that may not accurately mimic the effects of natural compounds. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
Despite the promising results obtained with 2-(Dimethylamino)-N-methoxyacetamide, there is still much to be explored in terms of its potential applications. Future studies could investigate the use of 2-(Dimethylamino)-N-methoxyacetamide in combination with other compounds to enhance its anticancer and antiviral effects. Additionally, studies could investigate the safety profile of 2-(Dimethylamino)-N-methoxyacetamide in vivo and explore its potential as a therapeutic agent for other diseases.
Conclusion:
In conclusion, 2-(Dimethylamino)-N-methoxyacetamide is a promising research compound that exhibits several biochemical and physiological effects. Its potential applications in cancer treatment and viral infections make it an ideal candidate for laboratory experiments. However, further studies are needed to fully understand the mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide and its potential applications in other fields.
Méthodes De Synthèse
2-(Dimethylamino)-N-methoxyacetamide is synthesized through a multistep process that involves the reaction of dimethylamine with ethyl chloroacetate, followed by the addition of sodium methoxide to the resulting product. The final step involves the reaction of the intermediate product with methoxyacetyl chloride. The resulting 2-(Dimethylamino)-N-methoxyacetamide is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-(Dimethylamino)-N-methoxyacetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-(Dimethylamino)-N-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has been found to exhibit antiviral activity against the influenza virus, making it a potential therapeutic agent for the treatment of viral infections.
Propriétés
Numéro CAS |
116882-87-2 |
|---|---|
Nom du produit |
2-(Dimethylamino)-N-methoxyacetamide |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-methoxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-5(8)6-9-3/h4H2,1-3H3,(H,6,8) |
Clé InChI |
MAQXEEMCKFHECU-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NOC |
SMILES canonique |
CN(C)CC(=O)NOC |
Synonymes |
Acetamide, 2-(dimethylamino)-N-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



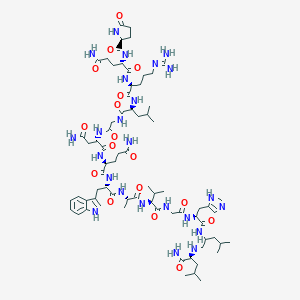
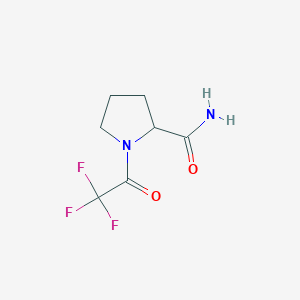
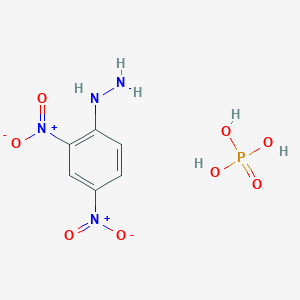
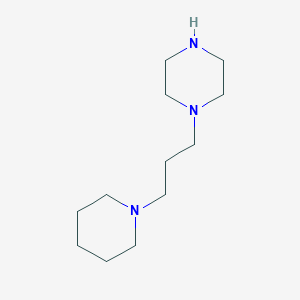
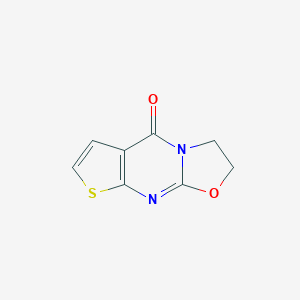

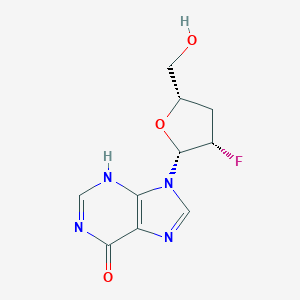
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
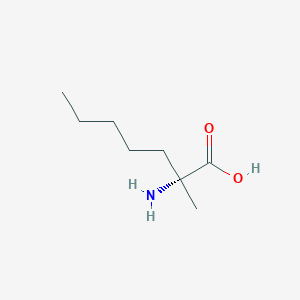
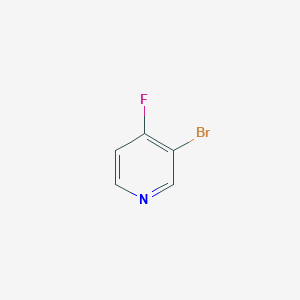
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
